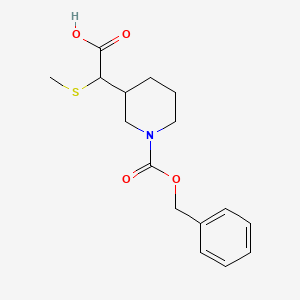

2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid

Description

Properties

Molecular Formula |

C16H21NO4S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |

InChI |

InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-8-5-9-17(10-13)16(20)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,18,19) |

InChI Key |

MCYSUKLOHIUNAW-UHFFFAOYSA-N |

Canonical SMILES |

CSC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

A common approach involves condensing a γ-keto ester with a primary amine, followed by reduction. For example:

Cyclization Strategies

Cyclization of linear precursors via intramolecular nucleophilic displacement is another method:

Introduction of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is introduced to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions.

Benzyl Chloroformate Reaction

-

Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA) in dichloromethane (DCM).

-

Conditions : 0°C to room temperature, 2–4 hours.

Methylthio Group Incorporation

The methylthio (-SMe) group is introduced via nucleophilic substitution or thiol-ene coupling .

Nucleophilic Substitution

Thiol-ene Reaction

-

Substrate : 3-allylpiperidine derivative.

-

Reagent : Methanethiol (CH3SH) under UV light.

-

Catalyst : 2,2-dimethoxy-2-phenylacetophenone (DMPA).

Acetic Acid Moiety Coupling

The acetic acid side chain is attached via carbodiimide-mediated coupling .

EDC/HOBt Activation

-

Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

-

Conditions : DCM or THF, 0°C to room temperature, 12–24 hours.

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Piperidine formation | NaBH3CN, MeOH | 65–70 | Mild conditions | Requires purification |

| Cbz protection | Cbz-Cl, TEA, DCM | 85–90 | High efficiency | Sensitive to moisture |

| Methylthio introduction | NaSMe, DMF, 60°C | 72 | Regioselective | Requires inert atmosphere |

| Acetic acid coupling | EDC/HOBt, DCM | 75–80 | Broad functional group tolerance | Cost of reagents |

Optimization and Challenges

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

Reduction: Reduction reactions could target the carbonyl groups.

Substitution: Nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow it to interact effectively with microbial targets, potentially overcoming resistance mechanisms seen in various pathogens. For instance, compounds similar to 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells has been investigated. Preliminary findings indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines more effectively than conventional chemotherapeutics. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation .

Neurological Applications

Due to its piperidine structure, there is potential for the compound to act on the central nervous system. Research is ongoing into its efficacy as a neuroprotective agent, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The benzyloxycarbonyl group may enhance its ability to cross the blood-brain barrier, thereby increasing its therapeutic potential .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated significant activity against Staphylococcus aureus with an MIC of 5 µM. |

| Study B | Cancer cell lines | Showed IC50 values lower than standard treatments for breast cancer cell lines. |

| Study C | Neuroprotective effects | Indicated reduced neuronal death in models of oxidative stress compared to controls. |

These studies underscore the versatility of this compound as a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 1: 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid

- CAS No.: 1373503-54-8

- Molecular Formula: C₁₂H₁₉F₂NO₄

- Molecular Weight : 279.284 g/mol

- Key Features :

- Protecting Group : tert-Butoxycarbonyl (Boc), which is acid-labile and removed under mild acidic conditions (e.g., TFA).

- Substituents : 3,3-Difluoro substitution on the piperidine ring and an acetic acid group at the 4-position.

- Physicochemical Properties :

- Fluorine atoms increase electronegativity, enhancing metabolic stability and binding affinity in medicinal chemistry applications.

- The Boc group offers orthogonal protection compared to Cbz, enabling sequential deprotection in multi-step syntheses.

- Applications : Likely used as an intermediate in drug discovery, particularly for fluorinated bioactive molecules.

Data Table: Compound 1 vs. Target Compound

Compound 2: 2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic Acid

- CAS No.: 2137856-10-9

- Molecular Formula: C₂₃H₂₅NO₅

- Molecular Weight : 395.45 g/mol

- Key Features :

- Protecting Group : 9-Fluorenylmethyloxycarbonyl (Fmoc), base-labile and cleaved with piperidine.

- Substituents : Methoxy-linked acetic acid at the 3-position of the piperidine.

- Physicochemical Properties :

- The Fmoc group is preferred in solid-phase peptide synthesis (SPPS) due to its orthogonality to Cbz/Boc.

- The methoxy spacer may improve solubility in polar solvents compared to the methylthio group.

- Applications : Likely employed in peptide and prodrug synthesis.

Data Table: Compound 2 vs. Target Compound

Research Findings and Implications

Protecting Group Strategy: The Cbz group in the target compound offers compatibility with Boc/Fmoc in multi-step syntheses but requires hydrogenolysis, limiting use in hydrogen-sensitive contexts. In contrast, Boc and Fmoc enable orthogonal deprotection, critical for complex molecule assembly. Fmoc is ideal for SPPS due to mild deprotection conditions, while Boc suits acid-stable intermediates.

Substituent Effects: The methylthio group in the target compound increases lipophilicity (logP ~2.5 estimated), whereas the methoxy group in Compound 2 enhances aqueous solubility.

Synthetic Utility :

Biological Activity

2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a methylthio group, and a benzyloxycarbonyl moiety, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₁N₁O₅S, with a molecular weight of approximately 335.41 g/mol. The presence of both carboxylic acid and methylthio functionalities enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₁O₅S |

| Molecular Weight | 335.41 g/mol |

| Functional Groups | Piperidine, Methylthio, Benzyloxycarbonyl |

Biological Activity

Research indicates that compounds with piperidine structures often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroactive properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines.

A notable study evaluated the effects of similar compounds on breast cancer cells (MDA-MB-231). The results indicated that these compounds could enhance caspase-3 activity significantly, suggesting a mechanism for inducing programmed cell death at concentrations as low as 1 μM .

Neuroactive Properties

Piperidine derivatives are also known for their neuroactive properties. Research has indicated that certain piperidine-based compounds can enhance neurotransmitter release and modulate receptor activity, making them potential candidates for treating neurological disorders .

Binding Affinity Studies

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For example, molecular docking studies have suggested that this compound may interact with specific receptors involved in pain modulation and inflammation .

Case Studies

-

Case Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer effects of piperidine derivatives.

- Method : Screening against MDA-MB-231 cells.

- Findings : Compounds exhibited significant inhibition of cell growth and induced apoptosis at low concentrations.

-

Case Study on Neuroactivity :

- Objective : To assess the neuroactive potential of piperidine derivatives.

- Method : In vitro assays measuring neurotransmitter release.

- Findings : Enhanced release of acetylcholine was observed in the presence of specific derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the benzyloxycarbonyl (Cbz) protecting group onto the piperidine moiety during the synthesis of this compound?

- The benzyloxycarbonyl group is typically introduced via a carbamate-forming reaction using benzyl chloroformate (Cbz-Cl) under basic conditions. Key parameters include maintaining a pH >8 (e.g., using triethylamine or sodium bicarbonate) to deprotonate the piperidine nitrogen, ensuring stoichiometric control of Cbz-Cl, and employing anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis . Post-reaction purification via column chromatography or recrystallization is critical to remove unreacted reagents and byproducts.

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of this compound?

- High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Purity thresholds ≥95% are standard for research-grade material, validated using calibrated standards . Thermogravimetric analysis (TGA) can assess thermal stability, while Karl Fischer titration quantifies residual moisture .

Q. What stability considerations are critical for long-term storage of this compound?

- Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture or acidic/basic conditions, as the Cbz group is susceptible to cleavage. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways, with periodic HPLC monitoring recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Quantum mechanical calculations (e.g., density functional theory, DFT) can model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA enables optimization of reaction coordinates, while molecular dynamics simulations assess solvent effects. For example, solvation models (e.g., COSMO-RS) predict solubility and reactivity in polar aprotic solvents like DMF . Coupling computational results with experimental validation (e.g., kinetic studies) refines mechanistic hypotheses .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Methodological steps include:

- Purity Verification : Re-analyze batches via HPLC and NMR.

- Orthogonal Assays : Use multiple bioassays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity.

- Proteomic Profiling : Identify off-target interactions via affinity chromatography or SPR .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding variables .

Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Modular Synthesis : Focus on replacing the methylthio or Cbz group while retaining the piperidine-acetic acid backbone.

- DOE (Design of Experiments) : Vary reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield and diversity.

- Biological Testing : Use high-throughput screening (HTS) to evaluate derivatives against target enzymes (e.g., proteases) and correlate activity with electronic (Hammett σ) or steric (Taft) parameters .

Q. How can researchers resolve contradictory spectral data (e.g., NMR signal splitting) for this compound?

- Signal splitting may indicate rotameric equilibria or diastereomer formation. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.